(E)-N-(1,3-dioxoisoindol-2-yl)-3-phenylprop-2-enamide
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Overview
Description
(E)-N-(1,3-dioxoisoindol-2-yl)-3-phenylprop-2-enamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a phthalimide moiety linked to a phenylprop-2-enamide group, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1,3-dioxoisoindol-2-yl)-3-phenylprop-2-enamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with cinnamoyl chloride under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1,3-dioxoisoindol-2-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the double bond in the phenylprop-2-enamide group to a single bond.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the amide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated amides. Substitution reactions can introduce various functional groups onto the phenyl ring or the amide nitrogen, leading to a wide range of derivatives.
Scientific Research Applications
(E)-N-(1,3-dioxoisoindol-2-yl)-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of (E)-N-(1,3-dioxoisoindol-2-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been studied for its ability to inhibit certain enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of DNA polymerase, thereby interfering with DNA replication in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalimide derivatives and cinnamoyl amides, such as:
2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride: A related compound used in similar synthetic applications.
N-Phenylphthalimide: Another phthalimide derivative with comparable chemical properties.
Cinnamoyl amides: Compounds with a similar phenylprop-2-enamide structure.
Uniqueness
What sets (E)-N-(1,3-dioxoisoindol-2-yl)-3-phenylprop-2-enamide apart is its combination of the phthalimide and cinnamoyl moieties, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-N-(1,3-dioxoisoindol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-15(11-10-12-6-2-1-3-7-12)18-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-11H,(H,18,20)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXWXAPUOOPSKC-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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